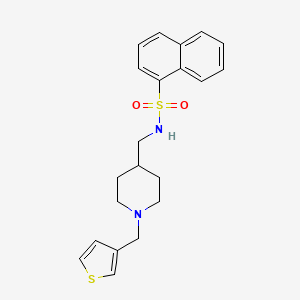

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S2/c24-27(25,21-7-3-5-19-4-1-2-6-20(19)21)22-14-17-8-11-23(12-9-17)15-18-10-13-26-16-18/h1-7,10,13,16-17,22H,8-9,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFACCKHRUNDGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the piperidine ring can be prepared via the hydrogenation of pyridine. The final step involves the sulfonation of naphthalene followed by the coupling of the thiophene and piperidine intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .

Scientific Research Applications

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiophene and piperidine rings can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Flexibility : Substitutions on the piperidine ring (e.g., thiophen-3-ylmethyl vs. dihydrobenzofuran) significantly alter receptor selectivity and pharmacokinetics .

Synthetic Feasibility : Sulfonamide coupling reactions yield ~70–73%, suggesting robust synthetic routes for piperidine-sulfonamide derivatives .

Thiophene Position Matters: Thiophen-3-yl (target compound) vs.

Regulatory Considerations : Unlike fentanyl analogues, the target compound’s sulfonamide group may reduce abuse liability but introduce hypersensitivity risks common to sulfonamides .

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a naphthalene sulfonamide core linked to a piperidine ring substituted with a thiophene moiety. This structural configuration is crucial for its biological interactions.

The biological activity of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is believed to stem from its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could contribute to their pharmacological effects.

Biological Activity Overview

Research has indicated several biological activities associated with similar sulfonamide derivatives:

- Antitumor Activity : Compounds structurally related to naphthalene sulfonamides have shown promise in inhibiting tumor cell proliferation and inducing apoptosis via pathways such as ferroptosis. For instance, a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), was found to significantly inhibit tumor cell growth and migration while promoting cell death through ROS generation and modulation of the NRF2 signaling pathway .

- FABP4 Inhibition : Naphthalene sulfonamide derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), a target implicated in metabolic disorders. These inhibitors demonstrated strong binding affinities and metabolic stability, suggesting their potential utility in treating conditions like diabetes and atherosclerosis .

- Antiviral Potential : Some naphthalene derivatives have exhibited antiviral activities against various viral targets, indicating that modifications in the naphthalene structure could enhance efficacy against viral infections .

Research Findings

A summary of key findings related to the biological activity of naphthalene sulfonamides is presented below:

Case Studies

- PMSA Study : In a study investigating PMSA, it was found that the compound inhibited tumor cell proliferation and migration while promoting ferroptosis through the KEAP1-NRF2-GPX4 axis. This suggests that similar compounds may also exhibit anti-tumor properties through comparable mechanisms .

- FABP4 Targeting : The identification of naphthalene sulfonamide derivatives as FABP4 inhibitors highlights their potential role in treating metabolic diseases. The binding studies revealed that these compounds could effectively disrupt FABP4 activity, which is critical for lipid metabolism .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how can intermediate purity be ensured?

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

- Step 1: Alkylation of piperidin-4-ylmethanol with thiophen-3-ylmethyl bromide under basic conditions (e.g., KCO/DMF) to introduce the thiophene moiety.

- Step 2: Sulfonamide formation by reacting naphthalene-1-sulfonyl chloride with the intermediate amine in the presence of a base like triethylamine.

- Purification: Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol to ensure >95% purity. Monitor reaction progress via TLC and confirm intermediates using H NMR .

Q. How should researchers characterize this compound’s physicochemical properties, such as solubility and stability?

- Solubility: Test in DMSO (primary solvent for biological assays), water (likely low due to hydrophobic naphthalene), and ethanol using UV-Vis spectroscopy or HPLC.

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Include pH-dependent stability in buffers (pH 1–9) to assess compatibility with biological matrices .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition: Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Uptake: Use fluorescence microscopy if the compound is tagged or measure intracellular concentrations via LC-MS/MS.

- Cytotoxicity: Perform MTT assays in HEK293 or HepG2 cell lines, with IC calculations using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the thiophene and naphthalene moieties for enhanced target binding?

- Thiophene Modifications: Replace thiophen-3-ylmethyl with substituted thiophenes (e.g., 5-bromo or 2-methyl) to evaluate steric/electronic effects. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins like GPCRs or ion channels.

- Naphthalene Alternatives: Test naphthalene-2-sulfonamide or biphenyl sulfonamide derivatives to assess π-π stacking interactions. Compare IC values in dose-response assays .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling: Measure bioavailability (oral and IV routes in rodents), plasma half-life (LC-MS/MS), and blood-brain barrier penetration (logP/logD calculations).

- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Adjust dosing regimens if rapid metabolism is observed .

Q. How can researchers design a robust toxicological profile for this compound?

- Acute Toxicity: Follow OECD Guideline 423, administering 300–2000 mg/kg doses to rodents, monitoring for mortality, organ weight changes, and histopathology.

- Subchronic Studies: 28-day repeat-dose study (10–100 mg/kg) with hematological, hepatic, and renal biomarkers (ALT, BUN, creatinine). Reference inclusion criteria from Table B-1 in for systemic effects .

Q. What computational tools predict off-target interactions or potential drug-drug interactions?

- Off-Target Screening: Use SwissTargetPrediction or SEAware to identify unintended targets (e.g., cytochrome P450 isoforms). Validate with radioligand binding assays.

- CYP Inhibition: Perform fluorogenic assays (e.g., CYP3A4/2D6) to assess inhibition potential. Cross-reference with FDA’s DDI guidelines .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 Knockout: Generate target gene-knockout cell lines and compare compound efficacy vs. wild-type.

- Thermal Shift Assay (TSA): Measure target protein melting temperature shifts in the presence of the compound to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.